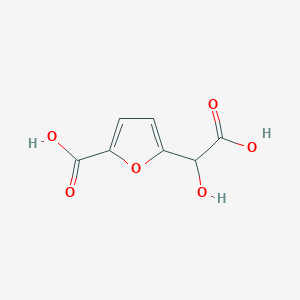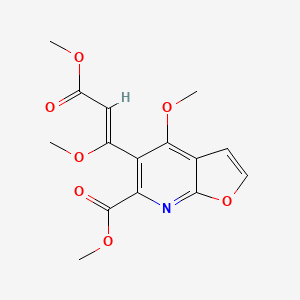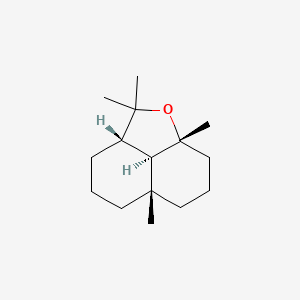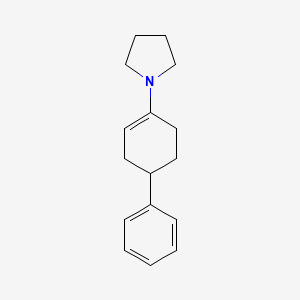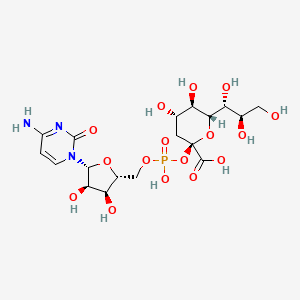
Cmp-kdn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMP-3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid is a CMP-sugar having 3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid as the sugar component. It has a role as a bacterial metabolite. It derives from a 3-deoxy-D-glycero-beta-D-galacto-nonulosonic acid. It is a conjugate acid of a CMP-3-deoxy-D-glycero-beta-D-galacto-nonulosonate(2-).
Aplicaciones Científicas De Investigación
Enzyme Cloning and Characterization :
- CMP-KDN is synthesized by CMP-sialic acid synthetases, with unique activities observed in specific enzymes. For example, a cloned enzyme from rainbow trout testis showed high activity toward both KDN and N-acetylneuraminic acid (Neu5Ac), indicating its ability to efficiently utilize both as substrates. This enzyme's activity is significant for producing CMP-KDN (Nakata et al., 2001).
Fluorinated Probe Synthesis for Sialidases and Sialyltransferases :
- CMP-KDN, along with other CMP-Sia derivatives, has been synthesized for use as mechanistic probes and potential inhibitors in studies of sialidases and sialyltransferases. This application is crucial for understanding the biochemical pathways and inhibition mechanisms of these enzymes (Chokhawala et al., 2007).
CMP-KDN Synthetase Identification and Properties :
- CMP-KDN synthetase, an enzyme responsible for synthesizing CMP-KDN from KDN and CTP, was identified and characterized. This enzyme exhibits specific activities and properties, such as optimal pH and temperature, and is essential in synthesizing KDN-containing glycoconjugates (Terada et al., 1993).
NMR Spectroscopy in Probing CMP-Kdn Synthetase :
- NMR spectroscopy has been utilized to probe the binding epitope of substrates and products in CMP-Kdn synthetase. This approach provides insights into the enzyme’s binding domain and its interaction with various substrates, which is crucial for understanding its specificity and activity (Haselhorst et al., 2005).
Enzymatic Synthesis of Kdn Oligosaccharides :
- The enzymatic synthesis of Kdn oligosaccharides using bacterial α-(2→6)-sialyltransferase has been studied. This research is important for the synthesis of complex glycoconjugates and understanding the role of enzymes in their assembly (Kajihara et al., 1999).
Propiedades
Nombre del producto |
Cmp-kdn |
|---|---|
Fórmula molecular |
C18H28N3O16P |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4,5-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H28N3O16P/c19-9-1-2-21(17(31)20-9)15-13(28)12(27)8(35-15)5-34-38(32,33)37-18(16(29)30)3-6(23)10(25)14(36-18)11(26)7(24)4-22/h1-2,6-8,10-15,22-28H,3-5H2,(H,29,30)(H,32,33)(H2,19,20,31)/t6-,7+,8+,10+,11+,12+,13+,14+,15+,18+/m0/s1 |
Clave InChI |
SFLGTPJBQWRIMH-ZBOJUINDSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)O)O |
Sinónimos |
2-keto-3-deoxy-glycero-galacto-nononoyl-(2-3)-galactopyranosyl-(1-4)-glucopyranosyl-(1-1)-ceramide CMP-deaminoneuraminic acid CMP-KDN KDN-2-3-Gal-1-4-Glc-1-1-Ce |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)
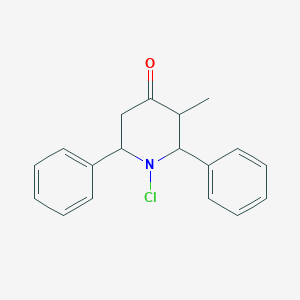
![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)
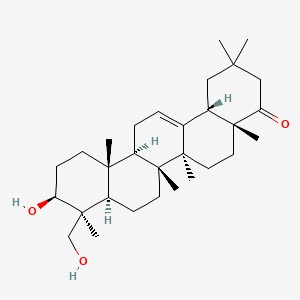
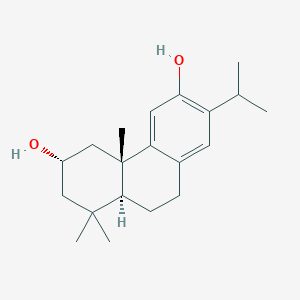
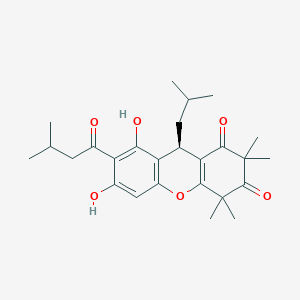
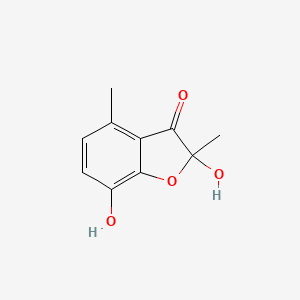
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)
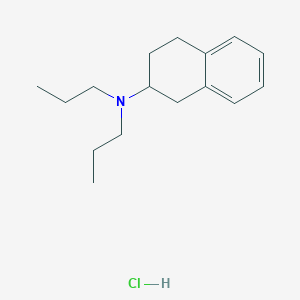
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)
